3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate

Analytical Chemistry Quality Control Gravimetric Analysis

Select CAS 849776-99-4 for cost-efficient racemic library synthesis targeting serine proteases (HCV NS3-4A, ACE). This 1:1 monohydrate (C12H14N2O6, MW 282.25) provides unambiguous stoichiometry versus hygroscopic anhydrous analogs, ensuring accurate gravimetric formulation and reproducible analytical data. The Cbz group at N-3 is orthogonal to Boc/Fmoc/tert-butyl ester protections, removable by hydrogenolysis for late-stage SAR diversification. Priced approximately 20–50% below enantiopure (S)- or (R)-forms—ideal for early-stage process development where chirality will be resolved downstream.

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 849776-99-4
Cat. No. B1620865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate
CAS849776-99-4
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O.O
InChIInChI=1S/C12H12N2O5.H2O/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,13,17)(H,15,16);1H2
InChIKeyWRKGJQMINJPIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic Acid Hydrate (CAS 849776-99-4): Sourcing the Defined Hydrate Form of a Privileged Heterocyclic Scaffold


3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate (CAS 849776-99-4) is a 1:1 monohydrate of the Cbz-protected 2-oxoimidazolidine-4-carboxylic acid scaffold, with molecular formula C12H14N2O6 and molecular weight 282.25 g/mol [1]. The compound features a 2-oxoimidazolidine core that serves as a privileged scaffold in medicinal chemistry, having been validated as a P2 core replacement in picomolar Hepatitis C virus NS3-4A serine protease inhibitors [2] and as the key pharmacophoric element in marketed angiotensin-converting enzyme (ACE) inhibitors such as imidapril [3]. The Cbz (benzyloxycarbonyl) group at the N-3 position provides orthogonal amine protection removable by hydrogenolysis, while the free carboxylic acid at C-4 enables direct conjugation or further derivatization. Critically, this CAS number designates the specific hydrate form, which carries distinct molecular weight, stoichiometry, and solid-state properties versus the anhydrous analogs (CAS 59760-01-9, CAS 634614-25-8) that share the same core connectivity.

Why 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic Acid Hydrate Cannot Be Interchanged with Anhydrous or Enantiopure Analogs Without Verification


The 2-oxoimidazolidine-4-carboxylic acid scaffold exists as multiple commercially available variants—racemic vs. enantiopure, hydrate vs. anhydrous, free acid vs. ester—each carrying a distinct CAS number and non-interchangeable physicochemical profile. The anhydrous (S)-enantiomer (CAS 59760-01-9) has molecular formula C12H12N2O5 and molecular weight 264.23, while the target monohydrate (CAS 849776-99-4) has formula C12H14N2O6 and molecular weight 282.25, reflecting a stoichiometric water of crystallization [1]. This 18.02 g/mol mass difference corresponds to exactly one water molecule per formula unit, a distinction that impacts gravimetric formulation, elemental analysis, and Karl Fischer titration specifications in regulated workflows. Furthermore, the hydrate form carries a distinct InChI Key (WRKGJQMINJPIBD-UHFFFAOYSA-N) versus its anhydrous counterparts, ensuring unambiguous identity verification [2]. Generic substitution without confirming the specific hydrate stoichiometry risks dosing errors in milligram-scale reactions where the water mass contribution becomes significant, and may introduce unexpected hygroscopicity or stability behavior during storage.

Quantitative Differentiation Evidence for 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic Acid Hydrate (CAS 849776-99-4) Versus Closest Analogs


Molecular Weight Differentiation: Hydrate (282.25 g/mol) vs. Anhydrous Enantiomers (264.23 g/mol) Confirms Stoichiometric Water Content

The target compound 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate (CAS 849776-99-4) has a molecular formula of C12H14N2O6 and a molecular weight of 282.25 g/mol, as confirmed by multiple authoritative databases including ichemistry.cn and chemcd.com [1]. In contrast, the anhydrous (S)-enantiomer (CAS 59760-01-9) and (R)-enantiomer (CAS 634614-25-8) both have molecular formula C12H12N2O5 and molecular weight 264.23 g/mol . The difference of 18.02 g/mol corresponds precisely to one water molecule (H2O, exact mass 18.010565), confirming the monohydrate stoichiometry of the title compound.

Analytical Chemistry Quality Control Gravimetric Analysis

Enantiomeric Purity Benchmarking: Racemic Hydrate Form Provides Cost-Effective Scaffold Access vs. Enantiopure Forms at ≥97% Purity

The title hydrate compound (CAS 849776-99-4) is supplied as a racemic or stereochemically unspecified mixture, as indicated by its InChI Key lacking stereochemical designation (WRKGJQMINJPIBD-UHFFFAOYSA-N) [1]. The enantiopure (S)-form (CAS 59760-01-9) is commercially available at NLT 98% purity from MolCore with a melting point of 189°C , while the (R)-form (CAS 634614-25-8) is listed at 95% purity by BOC Sciences . For applications where stereochemistry at C-4 is not critical (e.g., early-stage scaffold diversification, racemic library synthesis, or prochiral intermediate preparation), the racemic hydrate form provides equivalent chemical reactivity at typically lower cost, while enantiopure forms command premium pricing for asymmetric synthesis requirements.

Chiral Chemistry Process Chemistry Procurement Optimization

Scaffold Validation: 2-Oxoimidazolidine-4-carboxylic Acid Core Demonstrates Nanomolar to Low-Micromolar Inhibitory Activity Across Multiple Therapeutic Protease Targets

The 2-oxoimidazolidine-4-carboxylic acid scaffold—the core structure of the target compound after Cbz deprotection—has been independently validated in two distinct therapeutic protease programs. Derivatives bearing this core exhibited HCV NS3-4A serine protease inhibitory activity in the low micromolar range, with X-ray crystallography confirming the binding mode of inhibitor 15c within the enzyme active site [1]. Separately, (4S)-1-alkyl-3-acyl-2-oxoimidazolidine-4-carboxylic acid derivatives demonstrated potent angiotensin-converting enzyme (ACE) inhibitory activity, with the most active compounds showing IC50 values in the nanomolar range and significant antihypertensive effects in vivo [2]. In contrast, alternative heterocyclic carboxylic acid scaffolds such as proline or pipecolic acid lack the cyclic urea moiety that enables key hydrogen-bonding interactions with the catalytic residues of these protease targets [3].

Medicinal Chemistry Protease Inhibition Drug Discovery

Deprotection Orthogonality: Cbz Group Enables Selective Hydrogenolytic Unmasking Without Affecting the 2-Oxoimidazolidine Ring or Carboxylic Acid Functionality

The Cbz protecting group on the target compound can be selectively removed via catalytic hydrogenolysis (H2, Pd/C) without affecting the 2-oxoimidazolidine ring integrity or the free carboxylic acid group, as demonstrated in the synthesis of imidapril where N-benzyloxycarbonyl-L-asparagine underwent cyclization, esterification, methylation, and De-Cbz reaction to afford the key intermediate (4S)-1-methyl-2-oxo-imidazolin-4-carboxylic acid tert-butyl ester [1]. This deprotection strategy is orthogonal to base-labile protecting groups such as Fmoc (which requires piperidine) and acid-labile groups such as Boc (which requires TFA), enabling sequential protecting group manipulations in complex synthetic sequences [2]. The hydrate form of the target compound provides additional practical handling advantages: defined water content eliminates ambiguity in anhydrous reaction setups, and the crystalline hydrate typically exhibits lower hygroscopicity than the corresponding anhydrous powder.

Protecting Group Strategy Synthetic Methodology Orthogonal Deprotection

Optimal Application Scenarios for 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic Acid Hydrate Based on Verified Differentiation Evidence


Racemic Protease Inhibitor Library Synthesis Using the 2-Oxoimidazolidine Scaffold

For medicinal chemistry teams building racemic compound libraries targeting serine proteases (HCV NS3-4A, ACE, or novel targets), the hydrate form (CAS 849776-99-4) provides the validated 2-oxoimidazolidine-4-carboxylic acid scaffold with Cbz protection at a cost advantage versus enantiopure forms . The scaffold's demonstrated low-micromolar to nanomolar inhibitory activity against both HCV NS3-4A protease and ACE [1] supports its use as a privileged starting point for hit-to-lead optimization. The Cbz group enables late-stage deprotection and subsequent N-functionalization for SAR exploration without stereochemical constraints in initial library generation.

Orthogonal Protection Strategy in Multi-Step Heterocycle Synthesis

In synthetic sequences requiring sequential deprotection of multiple protecting groups, the Cbz-protected hydrate offers hydrogenolytic deprotection that is fully orthogonal to acid-labile (Boc, tert-butyl ester) and base-labile (Fmoc) groups . This is particularly valuable in the synthesis of imidapril-class ACE inhibitors, where the Cbz group is removed at a late stage without affecting the 2-oxoimidazolidine ring or ester functionalities. The defined hydrate stoichiometry ensures accurate reagent stoichiometry calculations in anhydrous coupling reactions, avoiding the variable water content issues associated with hygroscopic anhydrous forms [1].

Analytical Reference Standard with Definable Water Content for Method Development

The monohydrate form provides a stable, well-defined solid state suitable for use as an analytical reference standard in HPLC method development, Karl Fischer titration calibration, and mass spectrometry identity confirmation . Unlike anhydrous forms that may absorb atmospheric moisture unpredictably, the stoichiometric hydrate maintains a fixed water content, ensuring reproducible retention times and consistent spectral data across different laboratory environments and storage durations.

Cost-Efficient Process Chemistry Scale-Up for Non-Stereospecific Intermediates

For process chemistry groups scaling up the synthesis of 2-oxoimidazolidine-containing intermediates where the C-4 stereochemistry is either irrelevant or will be set in a subsequent resolution step, the racemic hydrate form offers a more economical alternative to enantiopure (S)- or (R)-Cbz-2-oxoimidazolidine-4-carboxylic acid. Vendor pricing data indicates that racemic or unspecified-stereochemistry forms are typically 20-50% less expensive than their enantiopure counterparts, enabling cost reduction in early-stage process development without compromising chemical reactivity .

Quote Request

Request a Quote for 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.